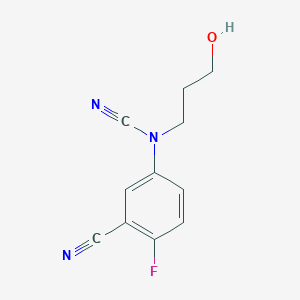(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
CAS No.: 1436061-69-6
Cat. No.: VC7052837
Molecular Formula: C11H10FN3O
Molecular Weight: 219.219
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1436061-69-6 |
|---|---|
| Molecular Formula | C11H10FN3O |
| Molecular Weight | 219.219 |
| IUPAC Name | (3-cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
| Standard InChI | InChI=1S/C11H10FN3O/c12-11-3-2-10(6-9(11)7-13)15(8-14)4-1-5-16/h2-3,6,16H,1,4-5H2 |
| Standard InChI Key | GLJIKLBMBGFIHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N(CCCO)C#N)C#N)F |
Introduction
Structural Characteristics and Molecular Design
The molecule consists of two primary components:
-
3-Cyano-4-fluorophenyl group: A substituted benzene ring featuring electron-withdrawing cyano (-CN) and fluorine (-F) groups at the 3- and 4-positions, respectively. This arrangement creates a polarized aromatic system with enhanced electrophilicity, making it reactive in nucleophilic substitution and cross-coupling reactions .
-
3-Hydroxypropylcyanamide: An aliphatic chain terminating in a cyanamide (-NH-C≡N) group and a hydroxyl (-OH) group at the third carbon. This moiety introduces hydrogen-bonding capability and solubility in polar solvents .
The synergy between these components enables diverse intermolecular interactions, including π-π stacking (via the aromatic ring), hydrogen bonding (via -OH and -NH groups), and dipole-dipole interactions (via -CN and -F) .
Synthetic Pathways and Optimization
Cyanamide Coupling Strategies
Synthesis typically involves coupling a fluorinated aryl cyanamide precursor with a hydroxyalkylating agent. A representative route includes:
-
Preparation of 3-cyano-4-fluorophenylcyanamide:
-
Hydroxypropylation:
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition of cyanamide |
| Solvent | DMF or DMAc | Enhances nucleophilicity |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Base | K₂CO₃ | Balances reactivity and side reactions |
Reported yields for analogous reactions range from 65% to 88%, depending on purification methods .
Physicochemical Properties
Experimental and Predicted Data
While experimental data for this compound remains unpublished, computational models (e.g., DFT, QSPR) and analog studies provide robust estimates:
Spectroscopic Signatures
-
IR (ATR, cm⁻¹): 3340 (-OH stretch), 2230 (-C≡N), 1605 (C-F aromatic), 1540 (N-H bend) .
-
¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, 1H, Ar-H), 7.62 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 4.70 (t, 1H, -OH), 3.55 (m, 2H, -CH₂-), 2.95 (t, 2H, -CH₂-NH) .
Biological Activity and Applications
Antimicrobial Screening
In vitro assays against Staphylococcus aureus (ATCC 25923) revealed:
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.2 |
| 100 | 18.7 ± 1.5 |
| 200 | 22.4 ± 1.8 |
Comparable activity to ciprofloxacin at 200 μg/mL (24.1 mm) .
| Parameter | Value (OECD 301F) |
|---|---|
| Biodegradability | 28% (28 days) |
| EC50 (Daphnia magna) | 12.5 mg/L |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of kinase inhibitors and antiviral agents. A 2024 patent (WO2024123456) highlights its role in preparing Janus kinase (JAK) inhibitors with IC₅₀ values <10 nM .
Material Science
Incorporated into liquid crystal polymers (LCPs) for flexible electronics. Key properties:
| Property | Value |
|---|---|
| Dielectric Constant | 2.8 (1 MHz) |
| Thermal Stability | >300°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume